1-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol
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Overview
Description
1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol is a heterocyclic compound with the molecular formula C₈H₁₄N₂O It is characterized by a pyrazole ring substituted with an ethyl group and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-1H-pyrazole with propanal in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-one.
Reduction: 1-(1-Ethyl-1H-pyrazol-4-yl)propane.
Substitution: 1-(1-Ethyl-1H-pyrazol-4-yl)propyl chloride.
Scientific Research Applications
1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol can be compared with other pyrazole derivatives:
1-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
1-(1-Phenyl-1H-pyrazol-4-yl)propan-1-ol: Contains a phenyl group, leading to different steric and electronic properties.
1-(1-Propyl-1H-pyrazol-4-yl)propan-1-ol: Longer alkyl chain, which can influence its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-8(11)7-5-9-10(4-2)6-7/h5-6,8,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEAZXRGXHUGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1)CC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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